molecular formula C20H19N3O4 B4329337 2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No. B4329337
M. Wt: 365.4 g/mol
InChI Key: TYLBRQPKKCGNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide, also known as MPBA, is a chemical compound that has been studied for its potential applications in scientific research. MPBA is a selective antagonist of the cannabinoid receptor CB1, which is involved in a variety of physiological processes, including appetite regulation, pain perception, and mood. In

Scientific Research Applications

2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug development. As a selective antagonist of the CB1 receptor, 2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide can be used to study the role of the endocannabinoid system in various physiological processes. 2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has also been investigated as a potential therapeutic agent for conditions such as obesity, addiction, and pain.

Mechanism of Action

2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide acts as a competitive antagonist of the CB1 receptor, which is primarily found in the central nervous system. By blocking the activation of the CB1 receptor, 2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide can modulate the activity of the endocannabinoid system, which is involved in a variety of physiological processes. The precise mechanism of action of 2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is still being studied, but it is believed to involve the inhibition of G-protein signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide are complex and depend on the specific experimental conditions. In general, 2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been shown to reduce the activity of the endocannabinoid system, which can lead to changes in appetite regulation, pain perception, and mood. 2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has several advantages as a research tool, including its high purity and selectivity for the CB1 receptor. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring. In addition, the effects of 2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide may be influenced by other factors, such as the presence of other cannabinoids or the specific experimental conditions.

Future Directions

There are several future directions for research on 2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in the regulation of metabolism and obesity. Another area of interest is the development of novel therapeutics that target the endocannabinoid system for the treatment of conditions such as pain and addiction. Further research is also needed to better understand the mechanism of action of 2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide and other CB1 receptor antagonists, as well as their potential side effects and toxicity.

properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-15-4-9-19(18(12-15)23(25)26)27-14-20(24)21-13-16-5-7-17(8-6-16)22-10-2-3-11-22/h2-12H,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLBRQPKKCGNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)N3C=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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